molecular formula C15H14O4S B13782323 2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid

2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid

Cat. No.: B13782323
M. Wt: 290.3 g/mol
InChI Key: NBAINWKTJUTLHJ-UHFFFAOYSA-N
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Description

2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid is an organic compound that features a thiophene ring, a carboxylic acid group, and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid is unique due to its combination of a thiophene ring and a phenylpropanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

2-[3-[carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid

InChI

InChI=1S/C15H14O4S/c1-9(14(16)17)10-4-2-5-11(8-10)13(15(18)19)12-6-3-7-20-12/h2-9,13H,1H3,(H,16,17)(H,18,19)

InChI Key

NBAINWKTJUTLHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(C2=CC=CS2)C(=O)O)C(=O)O

Origin of Product

United States

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